molecular formula C24H28N4O5S B14803424 N-{4-[(2-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)carbonyl]phenyl}pentanamide

N-{4-[(2-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)carbonyl]phenyl}pentanamide

Cat. No.: B14803424
M. Wt: 484.6 g/mol
InChI Key: MLENTHJHBAXXPA-RIYZIHGNSA-N
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Description

N-{4-[(2-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)carbonyl]phenyl}pentanamide is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, a prop-2-enoyl moiety, and a pentanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)carbonyl]phenyl}pentanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)carbonyl]phenyl}pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{4-[(2-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)carbonyl]phenyl}pentanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism by which N-{4-[(2-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)carbonyl]phenyl}pentanamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(2-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)carbonyl]phenyl}pentanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dimethoxyphenyl group, a prop-2-enoyl moiety, and a pentanamide chain sets it apart from other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C24H28N4O5S

Molecular Weight

484.6 g/mol

IUPAC Name

N-[4-[[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]carbamothioylamino]carbamoyl]phenyl]pentanamide

InChI

InChI=1S/C24H28N4O5S/c1-4-5-6-21(29)25-18-11-9-17(10-12-18)23(31)27-28-24(34)26-22(30)14-8-16-7-13-19(32-2)20(15-16)33-3/h7-15H,4-6H2,1-3H3,(H,25,29)(H,27,31)(H2,26,28,30,34)/b14-8+

InChI Key

MLENTHJHBAXXPA-RIYZIHGNSA-N

Isomeric SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)NNC(=S)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)NNC(=S)NC(=O)C=CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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